molecular formula C15H20BNO4 B572427 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 1218790-29-4

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B572427
CAS No.: 1218790-29-4
M. Wt: 289.138
InChI Key: ZBZAZWWQFQFIAN-UHFFFAOYSA-N
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Description

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C15H20BNO4 and its molecular weight is 289.138. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

"4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one" is part of a broader class of compounds known for their synthesis through dehydration of dihydro-derivatives and their utility as electrophiles in various chemical reactions. This compound is related to 1,2-oxazines and benzoxazines, highlighting its importance in synthetic chemistry, particularly in the creation of chiral synthons and its involvement in reductions and various organic reactions (M. Sainsbury, 1991).

Biological Activities and Applications

The compound falls within the scope of substances similar to benzoxazinoids, which have been reported to exhibit a wide range of biological activities, including antibacterial, antimycotic, and analgesic effects. While not directly studied, compounds within this class have shown potential in medicinal chemistry, suggesting possible research avenues for "this compound" in similar biological applications (K. Waisser, L. Kubicová, 1993).

Antimicrobial Potential

Benzoxazinoids, a related class of compounds, have been identified as plant defense metabolites with potential as antimicrobial scaffolds. These findings suggest a research path for investigating the antimicrobial potential of "this compound," especially considering its structural similarity to benzoxazinoids. The antimicrobial activity of benzoxazinoids could guide the development of new antimicrobial agents based on this compound (Wouter J. C. de Bruijn, H. Gruppen, J. Vincken, 2018).

Mechanism of Action

Target of Action

It is often used as a reagent and catalyst in organic synthesis, suggesting that its targets could be various organic compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. It is commonly used in Diels-Alder reactions with styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reactions it is involved in. As a reagent and catalyst in organic synthesis, it facilitates the formation of carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For example, it is soluble in some organic solvents, such as alcohols, ethers, ketones, and cycloalkanes . It should be stored in a dark place, sealed in dry, at room temperature .

Properties

IUPAC Name

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-6-7-12-11(8-10)17(5)13(18)9-19-12/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZAZWWQFQFIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682306
Record name 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-29-4
Record name 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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